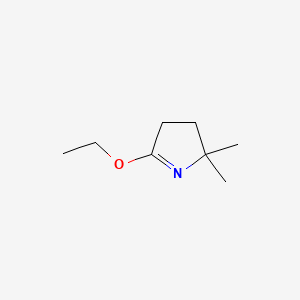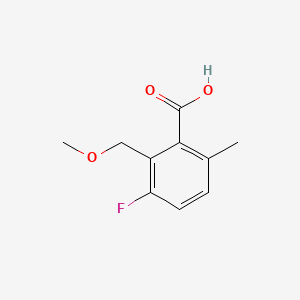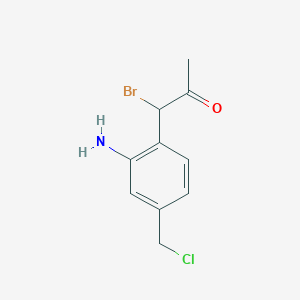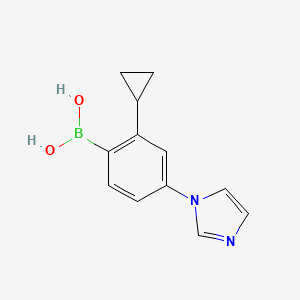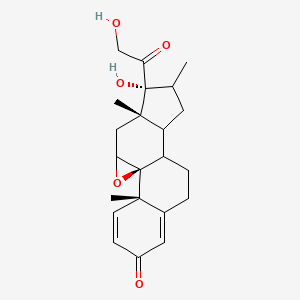
9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone 9,11-Epoxide is a derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often encountered as an impurity in commercial preparations of dexamethasone and is formed through autooxidative degradation under alkaline conditions .
準備方法
Synthetic Routes and Reaction Conditions
Dexamethasone 9,11-Epoxide can be synthesized through microbial fermentation and transformation. One method involves using 16a-methyl-17[alpha],21-dihydroxypregna-4-ene-9,11-epoxy-3,20-dione-21 acetate as a substrate. This substrate undergoes mixed fermentation with Arthrobacter simplex and Bacillus megatherium, combining dehydrogenation and hydrolysis steps to produce the epoxide hydrolysate .
Industrial Production Methods
Industrial production of corticosteroids, including dexamethasone derivatives, often involves microbial transformation processes. These processes utilize microorganisms to convert precursor compounds into the desired corticosteroids through a series of enzymatic reactions .
化学反応の分析
Types of Reactions
Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the epoxide group, leading to the formation of different derivatives.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
科学的研究の応用
Dexamethasone 9,11-Epoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of steroid chemistry and degradation pathways.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying glucocorticoid receptor interactions.
Medicine: Explored for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.
Industry: Utilized in the production of dexamethasone and other corticosteroids through microbial transformation processes
作用機序
The mechanism of action of dexamethasone 9,11-Epoxide involves binding to the glucocorticoid receptor. The drug-receptor complex translocates to the nucleus, where it acts as a transcription factor for target gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .
類似化合物との比較
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Prednisolone: A related corticosteroid with a similar mechanism of action but different potency and duration of action
Uniqueness
Dexamethasone 9,11-Epoxide is unique due to its formation as an impurity and its specific structural features, such as the epoxide group. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C22H28O5 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
(1S,2S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19-,20-,21-,22+/m0/s1 |
InChIキー |
GBDXNHBVYAMODG-YMEOEKFKSA-N |
異性体SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


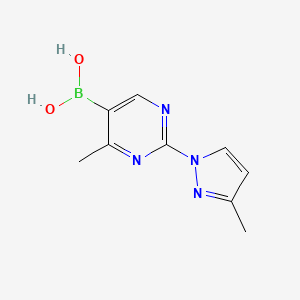
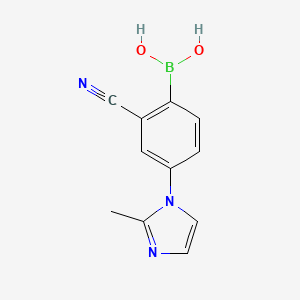
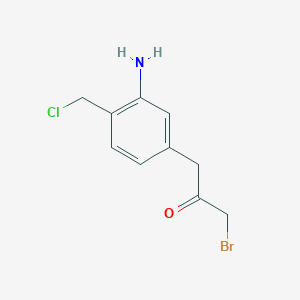
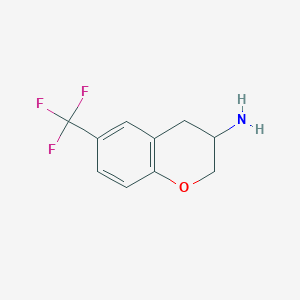
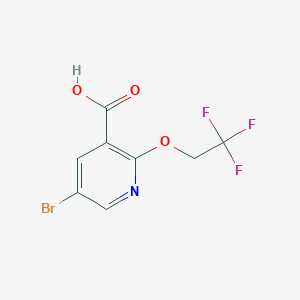
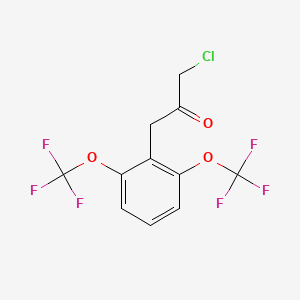
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
